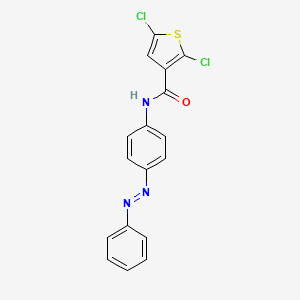

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide

説明

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with two chlorine atoms at positions 2 and 5, a carboxamide group at position 3, and an (E)-configured phenyldiazenyl (azo) moiety attached to the para position of the phenyl ring (Fig. 1). This compound’s structural complexity suggests applications in materials science (e.g., organic semiconductors) or as a ligand in coordination chemistry, though direct experimental data on its specific uses remain sparse in publicly available literature .

特性

IUPAC Name |

2,5-dichloro-N-(4-phenyldiazenylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3OS/c18-15-10-14(16(19)24-15)17(23)20-11-6-8-13(9-7-11)22-21-12-4-2-1-3-5-12/h1-10H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPDBLRQFVKPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701038950 | |

| Record name | 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701038950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476627-48-2 | |

| Record name | 3-Thiophenecarboxamide, 2,5-dichloro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701038950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Dichloro Substituents: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

Attachment of the Phenyldiazenylphenyl Moiety: The phenyldiazenylphenyl group can be introduced through a diazotization reaction followed by coupling with the thiophene ring.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the thiophene ring with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

Reduction: The phenyldiazenyl group can be reduced to aniline derivatives using reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA, acetic acid (CH₃COOH)

Reduction: Na₂S₂O₄, palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Ammonia (NH₃), thiols, solvents like dimethylformamide (DMF)

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Aniline derivatives

Substitution: Amino-thiophene derivatives, thio-thiophene derivatives

科学的研究の応用

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

作用機序

The mechanism of action of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Azo-Containing Analogues

(a) Azo Alkynylplatinum(II) Complexes (e.g., L1–L4 in ):

These complexes, such as [(E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1)], share the phenyldiazenyl motif but incorporate ethynyl and succinamide groups instead of thiophene and carboxamide. The azo group in L1–L4 facilitates π-stacking and stabilizes platinum(II) coordination, enabling luminescent properties and catalytic activity. In contrast, the thiophene-carboxamide scaffold in the target compound may prioritize electronic tunability over metal-binding capacity .

(b) 3-Chloro-N-phenyl-phthalimide ():

Though lacking an azo group, this phthalimide derivative shares a halogenated aromatic system and an N-phenylamide substituent. Its primary application lies in polymer synthesis, where high purity is critical for forming polyimides. The thiophene-based target compound could offer superior solubility or optoelectronic properties compared to rigid phthalimide systems, but direct comparative data are absent .

Thiophene Derivatives

(a) 2,5-Dichlorothiophene-3-carboxamide Analogues:

Compounds with similar thiophene-carboxamide backbones but lacking the azo group (e.g., N-arylthiophene carboxamides) are often studied for antimicrobial or photovoltaic applications. The addition of the azo group in the target compound likely red-shifts its absorption spectrum, as observed in analogous azo-thiophene hybrids, though experimental UV-Vis data are needed for confirmation.

(b) Halogenated Thiophenes: 2,5-Dichlorothiophene derivatives are known for their electron-withdrawing effects, which enhance charge transport in organic electronics. The target compound’s dichloro substitution may similarly improve electron mobility compared to non-halogenated analogues, but the steric bulk of the azo-phenyl group could reduce crystallinity, impacting thin-film performance.

Structural and Functional Data Comparison

生物活性

(E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse scientific studies.

Synthesis

The synthesis of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide involves several steps typically starting from thiophene derivatives and utilizing diazotization reactions to introduce the phenyldiazenyl group. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of anticancer properties.

Anticancer Activity

-

Mechanism of Action :

- The compound has shown significant activity against various cancer cell lines, particularly Hep3B (Hepatocellular carcinoma). It operates by disrupting microtubule dynamics, similar to known chemotherapeutic agents like Combretastatin A-4 (CA-4) .

- Studies indicate that (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide induces cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells .

- IC50 Values :

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives in cancer treatment:

- Study 1 : A study on thiophene carboxamide derivatives demonstrated that modifications in their structure significantly enhanced their anticancer activity. Compounds with halogen substitutions showed improved IC50 values compared to their non-halogenated counterparts .

- Study 2 : Another investigation into a related thiophene derivative revealed its ability to inhibit mitochondrial complex I, suggesting a unique mechanism that may contribute to its antitumor effects . This finding indicates that (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide could also share similar pathways.

Data Summary

The following table summarizes key findings related to the biological activity of (E)-2,5-dichloro-N-(4-(phenyldiazenyl)phenyl)thiophene-3-carboxamide:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Hep3B | 5.46 | Microtubule disruption |

| Study 2 | Various Cancer Cells | <12.58 | Mitochondrial complex I inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。